molecular formula C24H19NO4 B11579185 N-(2-benzoyl-1-benzofuran-3-yl)-2-(3-methylphenoxy)acetamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11579185
M. Wt: 385.4 g/mol
InChI Key: VTGUGKSCDGMXIN-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-1-benzofuran-3-yl)-2-(3-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, a benzoyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoyl-1-benzofuran-3-yl)-2-(3-methylphenoxy)acetamide” typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the benzofuran derivative with 3-methylphenoxyacetic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the phenoxyacetamide moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-benzoyl-1-benzofuran-3-yl)-2-(3-methylphenoxy)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core and the phenoxyacetamide moiety may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-arylbenzofurans, which have similar core structures.

    Phenoxyacetamide Derivatives: Compounds with similar side chains and functional groups.

Uniqueness

The uniqueness of “N-(2-benzoyl-1-benzofuran-3-yl)-2-(3-methylphenoxy)acetamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other benzofuran or phenoxyacetamide derivatives.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H19NO4/c1-16-8-7-11-18(14-16)28-15-21(26)25-22-19-12-5-6-13-20(19)29-24(22)23(27)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,26)

InChI Key

VTGUGKSCDGMXIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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